Cas no 65663-70-9 (3,4-THIAZOLIDINEDICARBOXYLIC ACID, 3-(PHENYLMETHYL) ESTER, (S)-)
3,4-THIAZOLIDINEDICARBOXYLIC ACID, 3-(PHENYLMETHYL) ESTER, (S)- Chemical and Physical Properties
Names and Identifiers
-
- 3,4-THIAZOLIDINEDICARBOXYLIC ACID, 3-(PHENYLMETHYL) ESTER, (S)-
- N-Cbz-S-4-Thiazolidinecarboxylic acid
- (S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid
- 3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (S)- (9CI)
- CS-0078763
- (4S)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
- 65663-70-9
- EN300-6509995
-
- Inchi: 1S/C12H13NO4S/c14-11(15)10-7-18-8-13(10)12(16)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1
- InChI Key: RPYBYBARYRKSIF-SNVBAGLBSA-N
- SMILES: S1C[C@H](C(O)=O)N(C(OCC2=CC=CC=C2)=O)C1
Computed Properties
- Exact Mass: 267.05652907Da
- Monoisotopic Mass: 267.05652907Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 92.1Ų
3,4-THIAZOLIDINEDICARBOXYLIC ACID, 3-(PHENYLMETHYL) ESTER, (S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM540435-100mg |
(S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid |
65663-70-9 | 95%+ | 100mg |
$769 | 2023-02-17 | |
| Chemenu | CM540435-250mg |
(S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid |
65663-70-9 | 95%+ | 250mg |
$822 | 2023-02-17 | |
| Chemenu | CM540435-1g |
(S)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid |
65663-70-9 | 95%+ | 1g |
$874 | 2023-02-17 | |
| Enamine | EN300-6509995-0.05g |
(4S)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
65663-70-9 | 0.05g |
$1737.0 | 2023-05-29 | ||
| Enamine | EN300-6509995-0.1g |
(4S)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
65663-70-9 | 0.1g |
$1819.0 | 2023-05-29 | ||
| Enamine | EN300-6509995-0.25g |
(4S)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
65663-70-9 | 0.25g |
$1902.0 | 2023-05-29 | ||
| Enamine | EN300-6509995-0.5g |
(4S)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
65663-70-9 | 0.5g |
$1984.0 | 2023-05-29 | ||
| Enamine | EN300-6509995-1.0g |
(4S)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
65663-70-9 | 1g |
$2068.0 | 2023-05-29 | ||
| Enamine | EN300-6509995-2.5g |
(4S)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
65663-70-9 | 2.5g |
$4052.0 | 2023-05-29 | ||
| Enamine | EN300-6509995-5.0g |
(4S)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
65663-70-9 | 5g |
$5995.0 | 2023-05-29 |
3,4-THIAZOLIDINEDICARBOXYLIC ACID, 3-(PHENYLMETHYL) ESTER, (S)- Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3,4-THIAZOLIDINEDICARBOXYLIC ACID, 3-(PHENYLMETHYL) ESTER, (S)-
Recent Advances in the Study of 3,4-Thiazolidinedicarboxylic Acid, 3-(Phenylmethyl) Ester, (S)- (CAS: 65663-70-9)
The compound 3,4-Thiazolidinedicarboxylic Acid, 3-(Phenylmethyl) Ester, (S)- (CAS: 65663-70-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of drug discovery and development. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanism of action and potential applications in medicine.
One of the key areas of investigation has been the synthesis and optimization of 3,4-Thiazolidinedicarboxylic Acid, 3-(Phenylmethyl) Ester, (S)-. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in pharmaceutical formulations. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. These efforts have laid a solid foundation for further pharmacological studies.
In terms of biological activity, recent studies have explored the compound's potential as an anti-inflammatory and antimicrobial agent. Preliminary in vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting a possible role in treating chronic inflammatory diseases. Additionally, its antimicrobial properties have been tested against a range of bacterial and fungal strains, with promising results indicating its potential as a broad-spectrum antimicrobial agent.
Another significant area of research has been the investigation of the compound's pharmacokinetics and toxicity profile. Animal studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have provided valuable data on the compound's safety and efficacy, which are essential for its progression to clinical trials. The results indicate a favorable pharmacokinetic profile with minimal toxicity, making it a viable candidate for further development.
Furthermore, computational modeling and molecular docking studies have been performed to elucidate the compound's interaction with biological targets. These studies have revealed that 3,4-Thiazolidinedicarboxylic Acid, 3-(Phenylmethyl) Ester, (S)- exhibits high binding affinity for specific protein targets involved in disease pathways. This information is crucial for the design of derivatives with enhanced potency and selectivity.
In conclusion, the latest research on 3,4-Thiazolidinedicarboxylic Acid, 3-(Phenylmethyl) Ester, (S)- (CAS: 65663-70-9) highlights its potential as a versatile therapeutic agent. The advancements in synthesis, biological evaluation, and computational studies provide a comprehensive understanding of its properties and applications. Future research should focus on clinical trials to validate its efficacy and safety in humans, as well as the development of novel derivatives to expand its therapeutic potential.
65663-70-9 (3,4-THIAZOLIDINEDICARBOXYLIC ACID, 3-(PHENYLMETHYL) ESTER, (S)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)